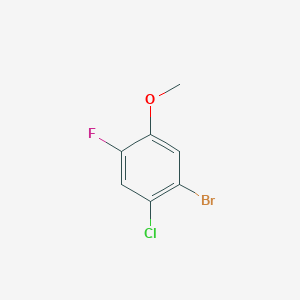

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Beschreibung

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a broad class of molecules where one or more hydrogen atoms on an aromatic ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Their chemistry is a cornerstone of modern organic synthesis. The introduction of halogens onto an aromatic ring profoundly alters its chemical reactivity and physical properties. Halogens are electronegative, exerting an electron-withdrawing inductive effect that deactivates the ring towards electrophilic aromatic substitution. libretexts.org However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance, a competing effect that directs incoming electrophiles to the ortho and para positions. libretexts.org

Polyhalogenated systems, those with multiple halogen substituents, are particularly important as versatile synthetic intermediates. ossila.comnih.gov The presence of different halogens on the same ring, as seen in 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, allows for selective, stepwise reactions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common cross-coupling reactions, enabling chemists to functionalize one position while leaving the other intact for subsequent transformations. This differential reactivity is a powerful tool in the construction of complex molecular architectures. nih.gov Compounds like these serve as crucial building blocks for pharmaceuticals, agrochemicals, and materials science. ossila.comnih.gov

Importance of Anisole (B1667542) Derivatives in Chemical Synthesis

The subject compound is a derivative of anisole (methoxybenzene). Anisole derivatives are a vital subclass of aromatic compounds in organic synthesis. The methoxy (B1213986) group (-OCH₃) is a strong activating group for electrophilic aromatic substitution (EAS). libretexts.org It exerts a powerful electron-donating resonance effect by sharing one of oxygen's lone pairs with the aromatic ring. This increases the electron density of the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.org

This activating nature is coupled with a strong directing effect; the methoxy group directs incoming electrophiles primarily to the ortho and para positions. libretexts.org This predictable regioselectivity is a key reason why anisole and its derivatives are frequently used as starting materials in multi-step syntheses. acs.org The synthesis of complex substituted benzenes often leverages the reliable directing power of the methoxy group to install other functional groups in specific locations around the ring. pressbooks.pub

Challenges and Opportunities in the Study of Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic systems, such as the tetra-substituted this compound, presents considerable challenges. A primary difficulty is achieving the desired regioselectivity—controlling the exact placement of each substituent on the ring. numberanalytics.com When multiple substituents are present, their individual directing effects can either reinforce or oppose one another, complicating the prediction of reaction outcomes. masterorganicchemistry.com For example, while the methoxy group directs ortho- and para-, the halogens also direct to these positions, but the steric bulk of existing groups can hinder substitution at adjacent (ortho) sites, often favoring the para position. pressbooks.pub

Furthermore, the interplay between activating and deactivating groups can make subsequent substitutions difficult. Friedel-Crafts reactions, for instance, are often unsuccessful on strongly deactivated rings. masterorganicchemistry.comyoutube.com Overcoming these hurdles requires careful strategic planning, often involving multi-step pathways, the use of blocking groups to temporarily occupy a position, or specialized catalytic systems to control selectivity. pressbooks.pubscitechdaily.com

Despite these challenges, the field offers immense opportunities. The ability to precisely arrange multiple, diverse functional groups on an aromatic scaffold allows for the fine-tuning of a molecule's steric and electronic properties. This opens the door to creating novel compounds for advanced applications, including the development of new pharmaceutical agents, specialized polymers, and functional materials where specific substitution patterns are essential for activity. scitechdaily.com

Scope and Focus of the Research on this compound

This article focuses specifically on the chemical compound this compound. It serves as a case study in the chemistry of polyhalogenated, highly substituted anisole derivatives. The research presented here details the known physicochemical properties, synthesis, and spectroscopic characterization of this molecule. While direct applications are not extensively documented in public literature, its structure suggests its utility as a valuable intermediate for the synthesis of more complex chemical entities. The presence of three different halogens and a methoxy group provides multiple reaction sites with differential reactivity, making it a potentially versatile building block for organic synthesis.

Detailed Research Findings

The compound this compound is a white to light yellow solid. alfachemch.comalfachemar.com Its chemical properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 146447-18-9 | alfachemch.comalfachemar.comchemicalbook.com |

| Molecular Formula | C₇H₅BrClFO | alfachemch.comalfachemar.com |

| Molecular Weight | 239.47 g/mol | alfachemch.comalfachemar.com |

| Melting Point | 72.0 to 76.0 °C | alfachemch.comalfachemar.com |

| Boiling Point (Predicted) | 237.7 ± 35.0 °C | alfachemch.comalfachemar.com |

| Density (Predicted) | 1.642 ± 0.06 g/cm³ | alfachemch.comalfachemar.com |

| Appearance | White to Light yellow Solid | alfachemch.comalfachemar.com |

| Solubility | Soluble in Methanol | alfachemch.comalfachemar.com |

Synthesis:

A documented method for the synthesis of this compound (also named 5-bromo-2-chloro-4-fluoroanisole (B125206) in the source) involves the methylation of its corresponding phenol (B47542) precursor. chemicalbook.com The synthesis proceeds as follows:

5-bromo-2-chloro-4-fluorophenol (B115098) is dissolved in N,N-dimethylformamide (DMF).

Iodomethane (B122720) and potassium carbonate are added to the solution.

The mixture is stirred at room temperature for approximately 20 hours.

Following the reaction, water is added, and the product is extracted using ether.

The combined organic layers are washed, dried, and concentrated to yield the final product as a white solid with a reported yield of 90%. chemicalbook.com

Spectroscopic Data:

The structure of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

| Technique | Solvent | Details | Reference |

|---|---|---|---|

| ¹H-NMR (400 MHz) | CDCl₃ | δ 3.88 (s, 3H), 7.07 (d, J=5.8 Hz, 1H), 7.19 (d, J=8.0 Hz, 1H) | chemicalbook.com |

| ¹⁹F-NMR (376 MHz) | CDCl₃ | δ -116.1 (s, 1F) | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRYFOVHOADOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Chloro 4 Fluoro 5 Methoxybenzene

Strategic Approaches to Multi-Halogenated Anisole (B1667542) Architectures

The construction of multi-halogenated anisoles, which are benzene (B151609) rings substituted with a methoxy (B1213986) group and multiple halogen atoms, relies on a toolkit of advanced organic reactions. The primary challenge lies in achieving the desired regiochemistry, as the electronic properties of the substituents added at each step influence the position of subsequent additions. Strategic planning of the synthetic route is therefore paramount.

A fundamental approach to synthesizing multi-halogenated anisoles begins with simple, readily available aromatic precursors like benzene or phenol (B47542). vaia.comreddit.com Phenol can be converted to anisole (methoxybenzene) via Williamson ether synthesis, where phenoxide is reacted with a methylating agent like dimethyl sulfate. orgsyn.orgpearson.com Once anisole is formed, a sequence of electrophilic aromatic substitution reactions can be employed to introduce halogen atoms. askfilo.comutexas.edu

Halogenation of aromatic rings typically requires a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to generate a potent electrophile. libretexts.orgnumberanalytics.com The order of halogen introduction is critical and is dictated by the directing effects of the substituents already present on the ring. For instance, starting with anisole, the strongly activating methoxy group directs incoming electrophiles to the ortho and para positions. vedantu.com A plausible, though challenging, sequence might involve:

Fluorination: Direct fluorination of benzene is often explosive and difficult to control. libretexts.org Therefore, fluorine is typically introduced using alternative methods (see Section 2.1.2). A common starting material would be a pre-fluorinated anisole, such as 4-fluoroanisole (B119533).

Bromination/Chlorination: Subsequent halogenations, such as bromination and chlorination, would then be performed. The existing methoxy and fluoro substituents will direct the incoming halogen. For example, bromination of 4-fluoroanisole would be directed by the powerful methoxy group primarily to its ortho position (C2) and para position (C5, which is blocked).

Further Halogenation: The introduction of the final halogen would be directed by the combined electronic effects of the three substituents already on the ring.

The reactivity of halogens decreases down the group, with chlorination and bromination being the most common and practical electrophilic halogenation reactions for benzene derivatives. libretexts.orgmsu.edu

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another to facilitate a synthetic sequence. solubilityofthings.comub.edu This is particularly useful for introducing substituents that are difficult to install directly. For instance, a nitro group can be introduced via nitration, reduced to an amino group (-NH₂), and then converted into a diazonium salt (-N₂⁺). This diazonium salt is a versatile intermediate that can be transformed into various substituents, including halogens, through Sandmeyer-type reactions. A known method for producing 1-bromo-2-chloro-4-fluorobenzene (B27530) involves the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with a brominating agent. google.com

Halogen exchange reactions provide another powerful tool, enabling the replacement of one halogen atom with another. science.gov While some exchanges can occur with activated substrates, they often require metal complex catalysis. The Finkelstein reaction, traditionally used for alkyl halides, has analogues in aromatic systems where, for example, an aryl bromide or chloride can be converted to a more reactive aryl iodide. vanderbilt.edu These methods are valuable for late-stage modifications or for introducing radionuclides for imaging studies. science.gov

| FGI/Exchange Method | Description | Application Example |

| Sandmeyer Reaction | Conversion of an aryl diazonium salt to an aryl halide using a copper(I) halide catalyst. | Ar-NH₂ → Ar-N₂⁺ → Ar-Br |

| Schiemann Reaction | Thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to produce an aryl fluoride. | Ar-N₂⁺BF₄⁻ → Ar-F |

| Halogen Exchange | Replacement of one halogen on an aromatic ring with another, often catalyzed by a metal complex. science.gov | Ar-Cl → Ar-I |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds and assembling complex aromatic architectures from smaller, pre-functionalized fragments. nih.gov

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.orglibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. nih.gov To synthesize the target molecule, one could envision coupling a di-substituted boronic acid with a di-substituted aryl halide. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The Stille coupling reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) compound and an organohalide or pseudohalide. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is its excellent tolerance for a wide variety of functional groups. openochem.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org However, a significant drawback is the high toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | R'-X (X = Cl, Br, I, OTf) | Low toxicity of boron reagents; requires base for activation. organic-chemistry.org |

| Stille | R-Sn(Alkyl)₃ | R'-X (X = Cl, Br, I, OTf) | High functional group tolerance; toxic tin reagents. libretexts.orgwikipedia.org |

Regioselective Synthesis and Positional Isomer Control

Achieving the correct arrangement of substituents (regiochemistry) is the central challenge in synthesizing 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene. The outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric properties of the substituents already on the ring.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (the sigma complex) formed during the reaction. vanderbilt.edu All activating groups are ortho/para directors. The methoxy group (-OCH₃) is a strongly activating, ortho/para-directing group due to its ability to donate a lone pair of electrons from the oxygen atom into the ring via resonance. organicchemistrytutor.comyoutube.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. vanderbilt.edu Most deactivating groups are meta directors. Halogens (-F, -Cl, -Br, -I) are an exception; they are weakly deactivating due to their inductive electron withdrawal but are ortho/para-directing because their lone pairs can participate in resonance to stabilize the ortho and para transition states. organicchemistrytutor.comyoutube.com

In the synthesis of the target compound, the interplay of these effects must be carefully considered. The methoxy group is the most powerful activating and directing group, meaning its influence will likely dominate the regiochemical outcome of halogenation steps on its derivatives. organicchemistrytutor.com

| Substituent | Classification | Directing Effect | Mechanism of Effect |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Strong resonance donation (+R) > Inductive withdrawal (-I) organicchemistrytutor.com |

| -F, -Cl, -Br (Halogens) | Weakly Deactivating | Ortho, Para | Inductive withdrawal (-I) > Resonance donation (+R) organicchemistrytutor.com |

Even with a knowledge of directing effects, electrophilic substitution reactions often yield a mixture of isomers. Optimizing reaction conditions is essential to maximize the yield of the desired product and minimize the formation of unwanted positional isomers. science.gov

Key parameters that can be adjusted include:

Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio.

Catalyst: The choice and amount of Lewis acid catalyst can alter the strength of the electrophile. For example, in the bromination of anisole, a catalyst may not even be necessary due to the high reactivity of the ring. utexas.edu Different catalysts can also lead to different product distributions due to their varying steric bulk and acidity.

Steric Hindrance: The size of the substituents on the ring and the incoming electrophile can influence the regioselectivity. Substitution at a sterically hindered position (such as the ortho position next to a bulky group) may be disfavored, leading to a higher proportion of the para product. vedantu.com

By carefully controlling these factors, chemists can steer the reaction towards the formation of a single, desired isomer, which is a critical aspect of synthesizing complex, highly substituted molecules like this compound.

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of polyfunctionalized aromatic compounds like this compound traditionally involves methods that can be hazardous and environmentally taxing. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less toxic materials, and improve energy efficiency. In the context of producing halogenated aromatics, this involves developing new protocols that offer safer and more sustainable alternatives to conventional electrophilic aromatic substitution reactions. These advanced methodologies focus on the use of eco-friendly reagents, the application of catalytic systems, and the reduction or elimination of volatile organic solvents.

A significant advancement in green halogenation is the development of protocols that utilize hydrogen peroxide (H2O2) in combination with ammonium (B1175870) or alkali metal halides. cdnsciencepub.comdntb.gov.uaresearchgate.net This approach provides a safer and more atom-economical alternative to using elemental halogens (e.g., Br2, Cl2) or N-halosuccinimides (NBS, NCS). cdnsciencepub.comresearchgate.net The core of this methodology is the in situ generation of an electrophilic halogenating species ("X+"). cdnsciencepub.com Typically, the reaction involves the oxidation of a halide salt (like ammonium bromide) by hydrogen peroxide in an acidic medium, such as glacial acetic acid. cdnsciencepub.comdntb.gov.ua The only byproduct of the oxidant is water, making the process inherently cleaner than many traditional methods. researchgate.net

This system has proven effective for the halogenation of activated aromatic rings, including phenols and other electron-rich substrates. cdnsciencepub.comdntb.gov.ua The reaction conditions are generally mild, and the process shows a high degree of regioselectivity, often comparable to that achieved with traditional reagents like NBS. cdnsciencepub.comresearchgate.net For instance, the combination of HCl and H2O2 has been successfully employed as a chlorination reagent in the synthesis of related halogenated methoxybenzene derivatives. nih.gov The functional group tolerance is also noteworthy, with alcohol, nitro, alkyl, and carbonyl groups being compatible with the reaction conditions. cdnsciencepub.comdntb.gov.ua

Table 1: Examples of Eco-friendly Halogenation of Aromatic Compounds using H₂O₂ and Halide Salts

| Substrate | Halogenating System | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thiophene | NH₄Br / 30% H₂O₂ | Glacial Acetic Acid | 4 | >95 | cdnsciencepub.com |

| 2-Methylthiophene | NH₄Br / 30% H₂O₂ | Glacial Acetic Acid | 4 | >95 | cdnsciencepub.com |

| Anisole | NH₄I / 30% H₂O₂ | Methanol | 0.5 | 98 | researchgate.net |

| Phenol | NH₄Br / 30% H₂O₂ | Glacial Acetic Acid | 4 | 80 | cdnsciencepub.com |

| 1-Bromo-2,5-dimethoxy-benzene | HCl / H₂O₂ | Not Specified | Not Specified | Not Specified | nih.gov |

Catalyst-Assisted and Solvent-Free Methodologies

Another cornerstone of green chemistry is the use of catalysts to facilitate reactions and the implementation of solvent-free conditions to minimize waste. Catalyst-assisted halogenations can enhance reaction rates and selectivity, often allowing for milder conditions. While specific catalytic methods for the synthesis of this compound are not extensively detailed, the principles are widely applied to halogenated aromatics. For example, acids like methanesulfonic acid (MeSO3H) have been used to catalyze reactions involving halogen- and methoxy-substituted aromatics under solvent-free conditions. researchgate.net

Solvent-free, or solid-state, reactions represent an ideal green methodology by eliminating the environmental and safety issues associated with volatile organic solvents. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy. arkat-usa.org Microwave-assisted synthesis, in particular, has gained traction as it can dramatically reduce reaction times and improve yields while being highly energy-efficient. arkat-usa.org Direct halogenation of certain substrates has been achieved under catalyst- and organic solvent-free reaction conditions (SFRC), showcasing a highly efficient and environmentally benign pathway for synthesizing organic halides. researchgate.net These approaches align with green chemistry principles by reducing hazardous waste and improving atom economy. rsc.org

Table 2: Examples of Catalyst-Assisted and Solvent-Free Organic Reactions

| Reaction Type | Reactants | Catalyst / Conditions | Key Feature | Reference |

| Cyclotrimerization | Halogen-substituted Acetophenones | MeSO₃H | Solvent-free | researchgate.net |

| Aminotriazine Synthesis | Disubstituted triazines, 2,4-dimethoxybenzylamine | Microwave irradiation | Solvent-free | arkat-usa.org |

| Mannich Reaction | Benzaldehyde, acetophenone, aniline | (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O | Solvent-free, room temp. | rsc.org |

| Direct Halogenation | Benzyl alcohols, Halosilanes | None | Catalyst- and solvent-free | researchgate.net |

Mechanistic Insights into the Reactivity of 1 Bromo 2 Chloro 4 Fluoro 5 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. msu.edu

The substituents on the benzene ring significantly influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directivity). unizin.org The substituents on 1-bromo-2-chloro-4-fluoro-5-methoxybenzene exhibit competing effects.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. libretexts.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance (a +R effect). This effect outweighs its inductive electron-withdrawing (-I) effect due to the oxygen's electronegativity. libretexts.org The increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu

The sole available position for substitution is C6. The directing effects of the substituents align to favor electrophilic attack at this position. The methoxy group at C5 strongly directs ortho to C6. The bromo group at C1 directs para to C4 (occupied) and ortho to C2 (occupied) and C6. The chloro group at C2 directs para to C5 (occupied) and ortho to C1 (occupied) and C3 (unfavored due to steric hindrance and the presence of a deactivating fluorine at C4). The fluoro group at C4 directs ortho to C3 and C5 (occupied). Therefore, the cumulative directing effect strongly favors substitution at the C6 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -OCH₃ | C5 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Br | C1 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -Cl | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -F | C4 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

The kinetics of electrophilic aromatic substitution on this compound are expected to be slower than that of anisole (B1667542) due to the cumulative deactivating inductive effects of the three halogen substituents. libretexts.org However, the reaction would be significantly faster than that of a trihalogenated benzene due to the overriding activating effect of the methoxy group.

The selectivity of the reaction is predicted to be very high for substitution at the C6 position. This high regioselectivity is a consequence of the synergistic directing effects of the methoxy and bromo substituents towards this position, coupled with the lack of other sterically and electronically favorable sites for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a pathway for the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. youtube.com A more electronegative halogen can increase the electrophilicity of the carbon atom it is attached to, thus accelerating the nucleophilic attack. Consequently, the leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com The C-F bond is the most polarized, making the carbon atom more susceptible to nucleophilic attack.

In the context of this compound, the fluorine atom at C4 would be the most likely candidate for substitution via an SNAr mechanism, provided the electronic conditions are favorable.

For an SNAr reaction to proceed efficiently, the aromatic ring needs to be activated by electron-withdrawing groups. In this compound, the halogen atoms act as weak electron-withdrawing groups, while the methoxy group is an electron-donating group. The absence of strong activating groups like a nitro group (-NO₂) makes this substrate relatively unreactive towards SNAr under standard conditions.

However, if forced under harsh conditions (e.g., high temperature, strong base), the regioselectivity would be determined by the stability of the intermediate Meisenheimer complex. The electron-withdrawing inductive effects of the halogens would provide some stabilization for the negative charge. A nucleophilic attack at C4 (displacing fluoride) would be favored due to fluorine being the best leaving group in SNAr.

| Position of Attack | Leaving Group | Leaving Group Ability (SNAr) | Electronic Influence of Other Substituents |

|---|---|---|---|

| C1 | -Br | Poor | -I from -Cl (ortho), -F (meta), +R from -OCH₃ (para) |

| C2 | -Cl | Moderate | -I from -Br (ortho), -F (meta), +R from -OCH₃ (meta) |

| C4 | -F | Good | -I from -Cl (meta), -Br (meta), +R from -OCH₃ (ortho) |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of an aryl halide to a low-valent transition metal catalyst (e.g., palladium or nickel).

The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F, which correlates with the carbon-halogen bond dissociation energy. In this compound, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds. This differential reactivity allows for selective cross-coupling at the C1 position. For instance, in a Suzuki coupling reaction using a palladium catalyst, the bromo group would be expected to undergo oxidative addition preferentially, allowing for the selective introduction of a new substituent at this position while leaving the chloro and fluoro groups intact. A similar compound, 1-bromo-2,5-dimethoxybenzene, has been utilized as a precursor in Suzuki coupling reactions for the synthesis of polychlorinated biphenyl (B1667301) (PCB) derivatives. nih.gov

By careful selection of the catalyst, ligands, and reaction conditions, it might also be possible to achieve subsequent coupling at the C2 (chloro) position, although this would require more forcing conditions. The C-F bond is generally unreactive in these types of cross-coupling reactions.

Palladium-Catalyzed C-C and C-Heteroatom Coupling

The substituted aromatic compound this compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-Y, where Y is typically N, O, or S) bonds. The reactivity of this substrate is dictated by the presence of multiple halogen atoms, which can be selectively functionalized.

The general catalytic cycle for these transformations, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F.

Transmetalation (for C-C coupling) or Reductive Elimination Precursor Formation (for C-Y coupling): In C-C coupling, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). In C-heteroatom coupling, the heteroatom nucleophile coordinates to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-Y bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Given the halogen substituents on this compound, the carbon-bromine bond is the primary site of reaction under standard palladium-catalyzed conditions due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. This allows for the selective introduction of a wide variety of substituents at the C1 position.

Below is a table of representative palladium-catalyzed coupling reactions that this compound can undergo.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | C-C | Biaryl |

| Sonogashira Coupling | R-C≡C-H | PdCl₂(PPh₃)₂/CuI | C-C (sp) | Aryl-alkyne |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | C-C (sp²) | Stilbene derivative |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃/BINAP | C-N | Aryl amine |

| C-O Coupling | R-OH | Pd(OAc)₂/DavePhos | C-O | Aryl ether |

Reactivity Differences of Halogen Atoms in Multi-Halogenated Substrates

In multi-halogenated aromatic compounds, the difference in reactivity among the various carbon-halogen bonds can be exploited to achieve chemoselective functionalization. The selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the energy of the C-X bond, which determines the ease of the initial oxidative addition step. The established order of reactivity for aryl halides is C-I > C-Br > C-Cl. wikipedia.orgharvard.edu The C-F bond is generally unreactive under these conditions.

For this compound, this reactivity difference is pronounced. The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl bond. researchgate.net This allows for precise, stepwise modification of the molecule. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), one can selectively couple a partner at the bromine-substituted position while leaving the chlorine and fluorine atoms untouched. The remaining chlorine atom can then be used as a handle for a subsequent, typically more forcing, cross-coupling reaction to install a second, different functional group.

This hierarchical reactivity is a powerful tool in synthesis, enabling the construction of complex, highly substituted aromatic compounds from a single starting material.

| Halogen Position | Bond | Relative Reactivity in Pd-Catalyzed Coupling | Potential for Selective Functionalization |

|---|---|---|---|

| C1 | C-Br | High | Primary site for coupling under mild conditions |

| C2 | C-Cl | Low | Can be functionalized after the C-Br bond under more forcing conditions |

| C4 | C-F | Very Low / Inert | Generally unreactive and remains as a substituent |

Radical-Mediated Transformations and Halogen Atom Transfer Processes

Beyond palladium-catalyzed pathways, this compound can also participate in radical-mediated reactions. These transformations typically proceed via the homolytic cleavage of a carbon-halogen bond to generate a highly reactive aryl radical. The propensity for a C-X bond to undergo homolysis also correlates with its bond dissociation energy, following the same trend as in oxidative addition: C-I > C-Br > C-Cl > C-F.

Consequently, the C-Br bond is the most labile site for radical generation in this molecule. Aryl radicals can be generated through various methods, including thermal initiation (e.g., with AIBN), photochemical activation, or through single-electron transfer (SET) processes in photoredox catalysis. acs.orgmdpi.com

Once formed, the 2-chloro-4-fluoro-5-methoxyphenyl radical is a key intermediate that can undergo a variety of subsequent reactions:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor molecule (e.g., a solvent or a specific reagent), leading to the de-brominated product, 1-chloro-3-fluoro-4-methoxybenzene.

Addition to π-Systems: The aryl radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex structures.

Halogen Atom Transfer (XAT): The aryl radical can abstract a halogen atom from another molecule in a chain process. youtube.comrsc.org More relevant to this substrate is the initial halogen atom abstraction from the C-Br bond by another radical species to initiate a transformation. For instance, tin- or silicon-based radical reagents can selectively abstract the bromine atom to generate the aryl radical intermediate.

The selective cleavage of the C-Br bond in radical processes mirrors the selectivity observed in palladium catalysis, reinforcing the utility of this compound as a building block for sequential and site-specific modifications.

| Radical Process | Initiation Method (Example) | Reactive Site | Intermediate | Potential Product Type |

|---|---|---|---|---|

| Reductive Dehalogenation | Bu₃SnH, AIBN | C-Br | Aryl radical | De-brominated arene |

| Radical Cyclization | Photoredox catalyst, visible light | C-Br | Aryl radical | Heterocycles (if an appropriate tether is present) |

| Atom Transfer Radical Addition (ATRA) | Thermal or photochemical | C-Br | Aryl radical | Addition product with an alkene/alkyne |

Computational Chemistry Approaches for Understanding 1 Bromo 2 Chloro 4 Fluoro 5 Methoxybenzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical framework to predict the electronic structure and reactivity of molecules. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the detailed examination of molecular orbitals, electron density distributions, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For poly-substituted benzenes like 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, DFT is instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates.

Table 1: Representative Calculated Activation Energies for SNAr Reactions on Halogenated Benzenes (Hypothetical Data)

| Reactant | Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) |

| 1-Chloro-2,4-dinitrobenzene | Methoxide | Chloride | 15.8 |

| 1-Fluoro-2,4-dinitrobenzene | Methoxide | Fluoride | 12.1 |

| 1-Bromo-2,4-dinitrobenzene | Methoxide | Bromide | 16.5 |

Note: This table is illustrative and based on general principles of SNAr reactions. The values are not specific to this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a greater computational cost than DFT.

For a molecule like this compound, ab initio calculations would be employed to obtain precise values for its geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. These high-accuracy benchmarks are crucial for validating the results of more computationally efficient methods like DFT and for gaining a fundamental understanding of the molecule's intrinsic properties.

Prediction of Regioselectivity and Mechanistic Energetics

One of the key applications of computational chemistry is the prediction of regioselectivity in chemical reactions. For a polysubstituted benzene (B151609) ring, identifying which substituent is most likely to be replaced in a substitution reaction is a critical challenge.

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is often governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region of the molecule most susceptible to nucleophilic attack. Computational methods can readily calculate and visualize the LUMO. For this compound, the carbon atom with the largest LUMO coefficient would be the predicted site of nucleophilic attack. The electron-withdrawing nature of the halogen substituents (fluoro, chloro, and bromo) and their positions relative to each other will significantly influence the shape and energy of the LUMO.

Table 2: Hypothetical LUMO Lobe Coefficients and Reaction Barriers for SNAr on this compound

| Position of Attack (Carbon bonded to) | Hypothetical LUMO Lobe Coefficient | Hypothetical Activation Energy (kcal/mol) |

| Bromine | 0.35 | 22.5 |

| Chlorine | 0.45 | 19.8 |

| Fluorine | 0.55 | 17.2 |

Note: This table presents a hypothetical scenario for illustrative purposes. The actual values would require specific quantum mechanical calculations.

While computational predictions provide valuable insights, they must ultimately be validated by experimental results. For instance, if a particular SNAr reaction on this compound is performed in the laboratory, the experimentally observed major product should correspond to the regiochemical outcome predicted by the computational models. Discrepancies between computational predictions and experimental observations can lead to refinements in the theoretical models and a deeper understanding of the underlying reaction mechanisms.

Analysis of Substituent Effects on Aromaticity and Reactivity

Computational methods can quantify these effects. For example, techniques like the Nucleus-Independent Chemical Shift (NICS) can be used to assess the degree of aromaticity of the benzene ring. A more negative NICS value generally indicates a higher degree of aromaticity. It is expected that the electron-withdrawing halogens would slightly decrease the aromaticity of the ring in this compound compared to benzene itself.

Spectroscopic Characterization and Intermolecular Interactions in Polyhalogenated Aromatics

Advanced NMR Spectroscopic Analysis for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. In polyhalogenated methoxybenzenes, the precise chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecule's electronic landscape.

The chemical shifts of the aromatic protons and carbons in 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene are dictated by the cumulative electronic effects (inductive and resonance) of the four different substituents. The methoxy (B1213986) group (-OCH₃) is a strong resonance electron-donating group and generally shields the ortho and para positions, causing their signals to shift upfield (to lower ppm values). Conversely, the halogens (F, Cl, Br) are electronegative and exert an electron-withdrawing inductive effect, which deshields the carbon atoms they are attached to, shifting their signals downfield. chemrxiv.org

For the two aromatic protons in this compound (at C3 and C6), their chemical shifts and splitting patterns are highly informative. The proton at C6 is flanked by the methoxy and bromo substituents, while the proton at C3 is positioned between the chloro and fluoro substituents. These differing electronic environments lead to distinct chemical shifts.

Furthermore, spin-spin coupling provides definitive evidence of connectivity. In addition to the expected meta coupling between the two aromatic protons, the fluorine atom introduces further complexity. ¹⁹F couples strongly with nearby protons and carbons, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei. uoa.grnumberanalytics.com

³J(H,F) (ortho): Typically in the range of 5-10 Hz.

⁴J(H,F) (meta): Smaller, usually 1-3 Hz.

¹J(C,F): Very large, often exceeding 200 Hz for directly attached carbons.

²J(C,F) and ³J(C,F): Typically in the range of 15-25 Hz and 3-10 Hz, respectively. westmont.eduresearchgate.net

The observation of these couplings is critical for assigning the signals of the fluorinated aromatic ring unambiguously. The methoxy group itself is readily identified by a characteristic singlet in the ¹H NMR spectrum around 3.8-4.0 ppm and a signal in the ¹³C NMR spectrum around 55-60 ppm. acdlabs.commdpi.com

| Nucleus | Feature | Typical Range / Value | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.0 ppm | Shift depends on the electronic effects of all substituents. wisc.edu |

| ¹H | Methoxy Protons (-OCH₃) | 3.8 - 4.0 ppm | Appears as a sharp singlet integrating to 3 protons. acdlabs.com |

| ¹³C | Aromatic Carbons | 100 - 160 ppm | Carbons attached to electronegative atoms (O, F, Cl, Br) are shifted downfield. researchgate.net |

| ¹³C | Methoxy Carbon (-OCH₃) | 55 - 60 ppm | Characteristic chemical shift for methoxy carbons. researchgate.net |

| Coupling | ¹J(C,F) | ~240-260 Hz | Very large one-bond coupling. westmont.edu |

| Coupling | ²J(C,F) | ~15-25 Hz | Coupling to ortho carbons. researchgate.net |

| Coupling | ³J(H,F) | ~5-10 Hz | Coupling to ortho protons. researchgate.net |

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms by providing real-time information on the concentrations of reactants, intermediates, and products. For reactions involving polyhalogenated aromatics, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, in-situ NMR monitoring can be employed. acs.org

By acquiring spectra at regular intervals throughout a reaction, kinetic data can be obtained by integrating the signals corresponding to specific species. This allows for the determination of reaction rates and orders. Furthermore, the detection and characterization of transient intermediates, which may not be isolable, can provide crucial insights into the reaction pathway. For example, in a substitution reaction, the appearance of new aromatic signals and the disappearance of reactant signals can be tracked to confirm the identity of the product and rule out alternative mechanistic pathways. acs.orgpearson.com

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Key vibrational modes include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching of the methoxy group: Appears just below 3000 cm⁻¹, often with symmetric and asymmetric modes. nih.gov

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions and intensities are sensitive to the substitution pattern.

C-O stretching (anisole-type): Anisoles typically show two characteristic C-O stretching bands, an asymmetric Ar-O-CH₃ stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. pearson.com These bands are often strong in the IR spectrum due to the large change in dipole moment.

C-X stretching (X=F, Cl, Br): The C-F stretch gives a strong band in the 1250-1000 cm⁻¹ region. The C-Cl (800-600 cm⁻¹) and C-Br (600-500 cm⁻¹) stretches appear at lower frequencies due to the increasing mass of the halogen atom. byjus.com

Because IR and Raman spectroscopy have different selection rules (a vibration must cause a change in dipole moment to be IR active, and a change in polarizability to be Raman active), they provide complementary information. illinois.edu These techniques are also sensitive to molecular conformation. For instance, the orientation of the methoxy group relative to the plane of the aromatic ring can influence the positions and intensities of certain vibrational bands. By comparing experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for different conformers, the most stable conformation in the solid state or in solution can be determined. nih.govamericanpharmaceuticalreview.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| -OCH₃ Asymmetric/Symmetric Stretch | 2960 - 2840 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ar-O Asymmetric Stretch | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| Ar-O Symmetric Stretch | 1050 - 1010 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Theoretical and Experimental Studies of Halogen Bonding (XB)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as a nucleophile. This interaction plays a significant role in crystal engineering, materials science, and biological systems.

The foundation of halogen bonding is the concept of the σ-hole. researchgate.net When a halogen atom (Cl, Br, or I) is covalently bonded to another atom (like carbon in an aromatic ring), the electron density distribution around the halogen is not uniform or isotropic. Instead, it becomes depleted along the extension of the covalent bond, creating a region of positive electrostatic potential. acs.org This electropositive region is termed the "σ-hole". researchgate.net

The size and positive magnitude of the σ-hole are dependent on two main factors:

The identity of the halogen: The polarizability and size of the σ-hole increase down the group: I > Br > Cl. Fluorine, due to its high electronegativity and low polarizability, typically does not form a positive σ-hole and thus does not participate in conventional halogen bonding. researchgate.netacs.org

The electron-withdrawing power of the rest of the molecule: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole becomes. mdpi.com

This anisotropic charge distribution means that a halogen atom can simultaneously exhibit a negative electrostatic potential around its "equator" (perpendicular to the covalent bond) and a positive potential at its "pole" (the σ-hole). This dual nature allows the halogen to interact favorably with nucleophilic or electron-rich species, such as lone pairs or π-systems, in a highly directional manner, typically with a bond angle close to 180°. acs.orguniovi.es The existence and shape of the σ-hole have been confirmed by high-level quantum mechanical calculations and, more recently, visualized experimentally using advanced microscopy techniques. chemistryworld.com

A specific and important class of halogen bond is the halogen-π (X···π) interaction, where the electron-rich π-system of an aromatic ring acts as the electron donor (Lewis base) to the σ-hole of the halogen atom. mdpi.comnih.gov In a molecule like this compound, both the bromine and chlorine atoms possess σ-holes and are capable of forming halogen bonds, with the bromine atom expected to be a stronger halogen bond donor than chlorine.

Theoretical and experimental studies have elucidated the key characteristics of halogen-π interactions:

Energetics: These interactions are moderately strong non-covalent bonds, with interaction energies typically ranging from -2 to -5 kcal/mol. mdpi.comtandfonline.com The strength follows the trend of the σ-hole magnitude: I···π > Br···π > Cl···π. nih.gov

Geometry: The interaction is directional, with the halogen atom typically positioned over the face of the aromatic ring, and the C-X···π centroid angle approaching linearity. nih.gov

Driving Forces: The stability of halogen-π interactions arises from a combination of forces. Symmetry-Adapted Perturbation Theory (SAPT) calculations have shown that both electrostatic attraction (between the positive σ-hole and the negative π-cloud) and dispersion forces play crucial, often comparable, roles in stabilizing the complex. tandfonline.comdocumentsdelivered.com In some cases, induction and charge transfer can also contribute. acs.org

These interactions are fundamental in understanding the crystal packing of polyhalogenated aromatic compounds and are increasingly being exploited in the design of new materials and in rational drug design, where they can contribute to the affinity of a ligand for a protein's active site. nih.govnih.gov

Influence of Multi-Halogenation and Methoxy Group on XB Strength and Directionality

The capacity of a halogen atom (X) to act as a Lewis acid in a halogen bond (XB) is dependent on the presence and magnitude of a σ-hole—a region of positive electrostatic potential on the halogen atom opposite to the C-X covalent bond. acs.org The strength and directionality of this interaction in this compound are modulated by the cumulative electronic effects of the other substituents on the ring.

The strength of a halogen bond generally follows the order I > Br > Cl > F, which corresponds to the increasing polarizability and ability to form a positive σ-hole. nih.gov In this molecule, both bromine and chlorine are potential halogen bond donors. The strength of these potential XBs is significantly influenced by the other substituents. Fluorine is a highly electronegative and strongly electron-withdrawing atom. The presence of a fluorine atom, particularly para to the chlorine and meta to the bromine, substantially increases the positive character of the σ-holes on both the chlorine and bromine atoms. nih.govresearchgate.net This electron-withdrawing effect enhances the ability of both Cl and Br to act as effective halogen bond donors, potentially leading to interactions that are significantly stronger than in their non-fluorinated counterparts. nih.govresearchgate.net

Conversely, the methoxy (-OCH₃) group, positioned ortho to the bromine and meta to the chlorine, exerts an opposing influence. The methoxy group is an activating group, donating electron density to the aromatic ring through a resonance effect (+R). stackexchange.com This donation of electron density tends to decrease the positive potential of the σ-holes on the adjacent halogen atoms, thereby weakening their halogen bonds.

The net effect on XB strength is a result of the balance between the strong, inductive electron-withdrawing power of the halogens and the resonance-based electron-donating nature of the methoxy group. Computational studies on substituted halobenzenes show that electron-withdrawing substituents can increase the interaction energy of a halogen bond by several kcal/mol. acs.org The precise strength of the halogen bonds originating from this compound would depend on which effect dominates, but a significant enhancement due to the fluorine atom is expected. This tunability is a key feature of halogen bonding. acs.org

The directionality of halogen bonds is one of their defining characteristics, with the C-X···B (where B is the Lewis base) angle typically approaching 180°. acs.org This high degree of directionality is maintained in polyhalogenated systems. In the solid state, this would likely lead to highly ordered packing motifs directed by the C-Br···B and C-Cl···B vectors.

| Halogen Bond Donor | Interaction Type | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Chlorobenzene | C-Cl···O | 5.4–7.5 |

| Bromobenzene | C-Br···O | 9.0–12.1 |

| Iodobenzene | C-I···O | 14.2–17.6 |

| Pentafluorobromobenzene | C-Br···O | ~18-20 |

Note: Data are representative values from computational studies on model systems to illustrate the relative strengths and the effect of electron-withdrawing substituents. nih.govacs.org The interaction energies for this compound would be a complex result of the specific substitution pattern.

Other Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking

Beyond halogen bonding, the structure of this compound also allows for other significant non-covalent interactions, namely hydrogen bonding and π-π stacking, which can compete with or complement the halogen bonds in forming the supramolecular architecture.

Hydrogen Bonding: While the molecule lacks classic strong hydrogen bond donors like -OH or -NH, it can participate in weaker C-H···O hydrogen bonds. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. researchgate.net Intermolecular interactions could form between the methoxy oxygen of one molecule and the aromatic C-H or methyl C-H groups of a neighboring molecule. Though individually weak, these interactions can collectively contribute to the stability of the crystal lattice. The presence of a hydrogen bond can also influence a nearby halogen bond; in some systems, intramolecular hydrogen bonds to the electron-rich belt of a halogen atom have been shown to enhance the strength of the halogen bond it forms. mdpi.comrsc.orgrsc.org

π-π Stacking: The aromatic ring itself is a key player in non-covalent interactions. Aromatic systems can engage in π-π stacking, which involves interactions between the quadrupole moments of the rings. libretexts.org The substitution pattern on this compound—with electron-withdrawing halogens and an electron-donating methoxy group—creates a highly polarized π-system. Simple face-to-face "sandwich" stacking of such rings would be electrostatically unfavorable. wikipedia.org Instead, more common and stable arrangements such as parallel-displaced or T-shaped (edge-to-face) stacking are expected. researchgate.net In a parallel-displaced arrangement, the electron-deficient part of one ring would align with the electron-rich part of a neighboring ring, maximizing electrostatic attraction. In the crystal structure of anisole (B1667542), for instance, molecules adopt a herringbone packing motif driven by edge-to-face interactions rather than face-to-face stacking. nih.gov

| Interaction Type | Typical Energy Range (kJ/mol) | Key Characteristics |

|---|---|---|

| Halogen Bond (C-Br···O/N) | 5 - 25 | Highly directional, tunable strength |

| Weak Hydrogen Bond (C-H···O) | 2 - 8 | Less directional, electrostatic in nature |

| π-π Stacking | 2 - 10 | Geometry dependent (sandwich, parallel-displaced, T-shaped) |

Note: These are generalized energy ranges. The specific strength of any interaction depends heavily on the precise chemical environment and geometry.

The ultimate solid-state structure of this compound is determined by the energetic balance of these directional halogen bonds, weaker hydrogen bonds, and diffuse π-π stacking interactions.

Role of 1 Bromo 2 Chloro 4 Fluoro 5 Methoxybenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic arrangement of substituents on 1-bromo-2-chloro-4-fluoro-5-methoxybenzene enables its use as a foundational component in the synthesis of elaborate organic molecules. The differential reactivity of the C-Br, C-Cl, and C-F bonds is central to its function, allowing chemists to perform sequential reactions at specific sites on the aromatic ring.

In multi-step synthetic pathways, this compound serves as a key scaffold. The carbon-bromine bond is typically the most reactive site for transformations involving organometallic intermediates, such as metal-catalyzed cross-coupling reactions or the formation of Grignard reagents. This allows for the initial introduction of new carbon-carbon or carbon-heteroatom bonds at a defined position.

For instance, aryl halides are among the most significant precursors for cross-coupling reactions. researchgate.net The bromine atom can be selectively targeted in Suzuki or Stille coupling reactions to form a biaryl linkage, leaving the chloro and fluoro groups intact for subsequent modifications. A typical synthetic sequence might involve:

Initial Cross-Coupling: Reaction at the C-Br bond to attach a new aryl or alkyl group.

Secondary Functionalization: Transformation of the C-Cl bond under more forcing conditions.

Final Modification: Displacement of the C-F bond via nucleophilic aromatic substitution (SNAr), a reaction often facilitated by the presence of other electron-withdrawing groups or specific ring positioning.

This stepwise approach provides a controlled method for building molecular complexity, making the compound a valuable starting point in synthetic campaigns. The utility of structurally similar polyhalogenated benzene (B151609) derivatives as precursors in multi-step syntheses is well-established. ossila.comnih.gov

The synthesis of heteroaromatic compounds is a major focus of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound is a suitable precursor for constructing such systems. The C-F bond, in particular, can be susceptible to nucleophilic aromatic substitution (SNAr) by heteroatom nucleophiles like amines, thiols, or alcohols, especially if the ring is further activated. This reaction provides a direct route to introduce nitrogen, sulfur, or oxygen-containing substituents.

Furthermore, the C-Br bond can be converted into a boronic acid or ester derivative via a Grignard reaction followed by quenching with a borate (B1201080) ester. ossila.com This transforms the aryl halide into an arylboron compound, which is a versatile partner in Suzuki couplings for linking the benzene core to various heterocyclic rings, such as pyridines, pyrazoles, or indoles. nih.gov The ability to selectively functionalize the molecule allows for the precise assembly of complex aromatic systems containing multiple heteroatoms.

Intermediacy in Pharmaceutical and Agrochemical Synthesis

Polyhalogenated and methoxy-substituted benzene rings are common structural motifs in a wide range of biologically active molecules. These compounds often serve as key intermediates in the industrial synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.net Their utility lies in their role as building blocks that can be elaborated into the final target molecule through a series of reliable and high-yielding reactions.

While specific, publicly documented synthesis routes for commercial products starting directly from this compound are not prevalent, the extensive use of closely related analogs underscores its potential in these fields. For example, compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) are critical intermediates in the synthesis of the anti-diabetic drug dapagliflozin. google.comgoogle.com Similarly, 1-bromo-2-chloro-4-fluorobenzene (B27530) is a building block for the breast cancer therapy candidate brilanestrant. ossila.com This establishes a strong precedent for the application of this compound in constructing complex APIs.

The versatility of this compound allows for the creation of a diverse array of derivatives through established synthetic protocols. The following table illustrates examples of such derivatives based on the compound's known reactivity patterns.

| Derivative Type | Synthetic Method | Description | Relevant Precedent |

|---|---|---|---|

| Biaryl Derivative | Suzuki Coupling | The C-Br bond is selectively coupled with an arylboronic acid in the presence of a palladium catalyst to form a new C-C bond, yielding a biaryl structure. The chloro and fluoro groups remain for further functionalization. | Structurally similar 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) is noted as an ideal precursor for Suzuki coupling reactions. nih.gov |

| Boronic Acid Derivative | Grignard Formation / Borylation | The compound is first converted to a Grignard reagent at the bromide position, which is then reacted with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup to yield the corresponding arylboronic acid. | The analogous synthesis of a boronic acid from 1-bromo-2-chloro-4-fluorobenzene is a key step in preparing catalysts for peptide synthesis. ossila.com |

| Amine Derivative | Nucleophilic Aromatic Substitution (SNAr) | The C-F bond can be displaced by a primary or secondary amine under thermal or base-catalyzed conditions to introduce a nitrogen-containing substituent onto the aromatic ring. | The SNAr reaction is a widely used method for functionalizing fluoroarenes with various nucleophiles, including amines, to create heteroatom-containing systems. nih.gov |

Utility in Materials Science and Polymer Chemistry Precursors

In materials science, polyfunctional aromatic compounds are foundational for creating novel organic materials, including high-performance polymers, organic light-emitting diodes (OLEDs), and other organic electronics. The combination of multiple, reactive halogen sites on this compound makes it a potential monomer or precursor for polymerization reactions.

For example, monomers containing at least two reactive halides can undergo step-growth polymerization via repetitive cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, to form conjugated polymers. These materials are of interest for their potential conductive and photo-optical properties. Additionally, the fluorine atom raises the possibility of its use in the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution polymerization. The specific substitution pattern of halogens and the electron-donating methoxy (B1213986) group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical characteristics (e.g., solubility, thermal stability) of the resulting polymers. While specific applications of this exact molecule in materials are not widely reported, its structure fits the profile of a versatile precursor for research in advanced organic materials. bldpharm.com

Conclusion and Future Research Directions

Summary of Current Understanding

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a polysubstituted aromatic compound that serves primarily as a specialized building block in organic synthesis. Its current understanding is largely centered on its utility as an intermediate for constructing more complex molecular architectures. The synthesis of this compound typically involves a multi-step sequence, starting from a simpler substituted phenol (B47542). For instance, a known pathway involves the methylation of 5-bromo-2-chloro-4-fluorophenol (B115098) using an agent like iodomethane (B122720) in the presence of a base such as potassium carbonate, yielding the target molecule. chemicalbook.com

The reactivity of the molecule is dictated by the distinct electronic and steric influences of its five substituents. The methoxy (B1213986) group is electron-donating, activating the ring towards electrophilic substitution, while the halogen atoms (bromine, chlorine, and fluorine) are electron-withdrawing via induction, deactivating the ring. Crucially, the bromine and chlorine atoms provide regiochemically distinct handles for transition-metal-catalyzed cross-coupling reactions, with the carbon-bromine bond generally being more reactive than the carbon-chlorine bond. This differential reactivity allows for selective, stepwise functionalization, making the compound a valuable precursor in targeted synthesis. While this specific compound is not as extensively documented as some common reagents, its structural analogues, such as other halogenated methoxybenzenes, are recognized as precursors for pharmaceuticals and materials science applications. nih.govossila.com

| Identifier | Value |

|---|---|

| CAS Number | 146447-18-9 |

| Molecular Formula | C7H5BrClFO |

| Molecular Weight | 239.47 g/mol |

| Known Synthesis Precursor | 5-bromo-2-chloro-4-fluorophenol |

| Primary Application | Synthetic Intermediate |

Unexplored Synthetic Pathways and Methodologies

While classical multi-step syntheses are established, several modern and more efficient synthetic avenues for this compound remain largely unexplored. These present significant opportunities for future research to improve yield, reduce step count, and enhance sustainability.

One major area for investigation is the late-stage C–H bond functionalization. beilstein-journals.org Instead of building the molecule by adding substituents one by one to a benzene (B151609) core, a future approach could start with a more complex, pre-assembled scaffold and introduce the final halogen or methoxy group via a regioselective C–H activation/functionalization reaction. This could drastically shorten the synthetic sequence. beilstein-journals.org Given the unique electronic environment of the single hydrogen on the ring, developing a directing group or catalyst system to target this specific C–H bond would be a novel undertaking.

Furthermore, the application of continuous flow chemistry could offer significant advantages. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could improve the regioselectivity of halogenation or nitration steps, which are often challenging in batch processes, and potentially allow for the safe use of more reactive intermediates.

Finally, biocatalysis and enzymatic halogenation represent a frontier in green chemistry that has not been applied to this class of compounds. Exploring the use of halogenase enzymes to introduce the bromine or chlorine atoms with high regioselectivity could provide a more environmentally benign synthetic route compared to traditional methods that use stoichiometric and often harsh halogenating agents.

Advanced Computational Modeling for Predictive Chemistry

The complex interplay of electronic and steric effects in this compound makes it an ideal candidate for advanced computational modeling. nih.govacs.org Such in silico studies can provide profound insights into its reactivity and properties, guiding future experimental work and accelerating discovery. nih.gov

Density Functional Theory (DFT) calculations could be employed to generate a detailed map of the molecule's electrostatic potential, accurately predicting the most likely sites for electrophilic and nucleophilic attack. This would be invaluable for designing new reactions and understanding the regioselectivity of further substitutions. Additionally, computational models can predict key spectroscopic signatures, such as ¹³C and ¹⁹F NMR chemical shifts, which would aid in the characterization of its derivatives.

Beyond static properties, computational chemistry can model reaction dynamics. For example, transition state theory calculations could be used to predict the activation energies for the selective cleavage of the C-Br versus the C-Cl bond in various cross-coupling reactions. This predictive power would enable chemists to select the optimal catalyst, ligand, and reaction conditions to achieve a desired selective functionalization without extensive empirical screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity or material properties of derivatives synthesized from this core scaffold. nih.gov

| Modeling Technique | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Map electrostatic potential and frontier molecular orbitals. | Prediction of reactive sites for electrophilic/nucleophilic attack. |

| Transition State Analysis | Calculate activation energies for C-Br vs. C-Cl bond cleavage. | Guidance for selective cross-coupling reaction conditions. |

| NMR Spectroscopy Simulation | Predict ¹³C, ¹H, and ¹⁹F chemical shifts for novel derivatives. | Aid in structural elucidation and confirmation of new compounds. |

| Molecular Docking | Simulate binding of derivatives to biological targets. | Identification of potential pharmaceutical applications. |

Novel Reactivities and Applications in Emerging Fields

The unique substitution pattern of this compound opens the door to novel reactivities and applications beyond its current use as a passive intermediate. The presence of multiple halogen atoms allows for its potential use in complex, one-pot, multi-component reactions where sequential, catalyst-controlled couplings could rapidly build molecular complexity.

In the field of medicinal chemistry, this compound could serve as a valuable fragment for fragment-based drug discovery (FBDD). The fluorine and methoxy groups are common in pharmaceuticals, as they can modulate metabolic stability, binding affinity, and bioavailability. The halo-substituents provide vectors for library synthesis, allowing for the rapid exploration of chemical space around a protein target. For example, related polyhalogenated benzene derivatives are already used as intermediates for active pharmaceutical ingredients. ossila.com

In materials science, the high halogen content and aromatic nature suggest potential applications as a precursor for flame-retardant materials or as a building block for novel organic electronic materials. The controlled, regioselective replacement of its halogens with electronically active groups could be used to synthesize novel conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution, in particular, is known to influence the energy levels of molecular orbitals, a key parameter in designing such materials.

Q & A

Q. What regulatory documentation is required for its use in preclinical studies?

- Methodological Answer: Compile:

- SDS : Align with GHS standards for acute toxicity (Category 4) and environmental hazards .

- CofA : Include batch-specific purity, residual solvent levels (e.g., DMF <500 ppm), and sterility testing for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.